(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)acetamide
Description
This compound is a heterocyclic molecule featuring a benzo[d]thiazole core substituted with an ethyl group at position 3 and a fluorine atom at position 2. The Z-configuration denotes the spatial arrangement of the acetamide group linked to the 2,5-dioxopyrrolidin-1-yl moiety.
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O3S/c1-2-18-14-9(16)4-3-5-10(14)23-15(18)17-11(20)8-19-12(21)6-7-13(19)22/h3-5H,2,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHSQHULAISVFMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=C2SC1=NC(=O)CN3C(=O)CCC3=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)acetamide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Fluoro and Ethyl Groups: The fluoro and ethyl groups can be introduced via electrophilic substitution reactions using fluorinating agents and ethylating agents, respectively.
Coupling with Acetamide: The final step involves coupling the benzothiazole derivative with 2,5-dioxopyrrolidin-1-yl acetamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the benzothiazole moiety.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)acetamide involves its interaction with specific molecular targets. The benzothiazole ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit specific enzymes or receptors, modulating various biological pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s closest structural analogs include derivatives with variations in fluorine substitution, heterocyclic cores, or stereochemistry. Below is a comparative analysis based on available evidence and inferred properties:
Table 1: Key Structural and Hypothetical Functional Differences
Key Observations:
The 4,6-difluoro analog (from ) likely exhibits increased lipophilicity and metabolic stability due to additional fluorine atoms, a common strategy in drug design .
Core Heterocycle :
- The benzo[d]thiazole core is structurally distinct from phthalide-oxadiazole hybrids (e.g., compounds in ). Thiazole derivatives are often associated with antimicrobial and anticancer activity, whereas phthalide-oxadiazoles are explored for photophysical applications .
Stereochemistry :
- The Z-configuration in the target compound may influence its spatial interaction with biological targets, such as enzymes or receptors. Stereochemical differences are critical in determining potency and selectivity.
Synthetic Routes: The target compound and its difluoro analog () likely share synthetic pathways involving condensation reactions between dioxopyrrolidinyl acetamides and substituted benzothiazolones.
Hypothetical Pharmacological and Physicochemical Properties
While direct experimental data are scarce, inferences can be drawn from structurally related compounds:
Q & A
Basic: What are the common synthetic routes for synthesizing (Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)acetamide?
The synthesis typically employs multi-step reactions involving retrosynthetic analysis to deconstruct the target molecule into simpler precursors. Key steps include:
- Acylation of the benzo[d]thiazole moiety using acetyl chloride or acetic anhydride under controlled temperatures (40–60°C) .
- Heterocycle formation via cyclization reactions, often catalyzed by bases like triethylamine or DBU in solvents such as DMF or dichloromethane .
- Stereochemical control to maintain the (Z)-configuration, achieved by optimizing reaction pH and temperature .
Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>95%) .
Basic: What spectroscopic techniques confirm the compound’s structural identity?
Structural elucidation relies on:
- NMR spectroscopy : - and -NMR identify proton environments and carbon frameworks, with characteristic signals for the dioxopyrrolidinyl (δ 2.5–3.0 ppm) and fluorobenzo[d]thiazole (δ 7.2–8.1 ppm) groups .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 406.1234) .
- IR spectroscopy : Confirms amide C=O stretches (~1650 cm) and aromatic C-F bonds (~1200 cm) .
Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Contradictions (e.g., ambiguous NOESY correlations or unexpected -NMR shifts) require:
- Cross-validation using 2D techniques (e.g., HSQC, HMBC) to assign connectivity .
- Isotopic labeling (e.g., -labeling for amide nitrogen tracking) to clarify ambiguous signals .
- Computational modeling : DFT calculations (B3LYP/6-31G*) predict spectral data for comparison with experimental results .
Advanced: What strategies optimize reaction conditions to improve yield and purity?
Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in acylation steps, improving yields by 15–20% .
- Temperature control : Maintaining 50–60°C minimizes side reactions (e.g., epimerization) .
- Inert atmosphere : Nitrogen purging prevents oxidation of thiazole sulfur .
- Catalyst screening : Lewis acids like ZnCl accelerate cyclization kinetics, reducing reaction time by 30% .
Basic: What key functional groups influence the compound’s reactivity?
- Dioxopyrrolidinyl : Acts as an electron-withdrawing group, enhancing electrophilicity at the acetamide carbonyl .
- Fluorobenzo[d]thiazole : Aromatic fluorine increases metabolic stability and influences π-π stacking with biological targets .
- Amide linkage : Participates in hydrogen bonding with enzymes (e.g., kinases) or receptors .
Advanced: How to design experiments to study interactions with biological targets?
- Surface Plasmon Resonance (SPR) : Quantifies binding affinity () to purified enzymes (e.g., kinases) .
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) for target binding .
- Molecular docking : Uses software (AutoDock Vina) to predict binding poses in active sites, guided by crystallographic data of homologous proteins .
Advanced: How to assess stability under varying pH and temperature conditions?
- Forced degradation studies : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours, monitoring degradation via HPLC .
- Thermogravimetric analysis (TGA) : Determines decomposition thresholds (e.g., >200°C for thermal stability) .
- Light exposure tests : UV-Vis spectroscopy tracks photo-degradation products under ICH Q1B guidelines .
Advanced: What computational methods predict the compound’s pharmacokinetic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
